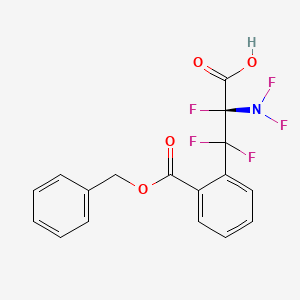

Cbz-Pentafluoro-D-Phenylalanine

説明

BenchChem offers high-quality Cbz-Pentafluoro-D-Phenylalanine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cbz-Pentafluoro-D-Phenylalanine including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子量 |

389.34 |

|---|---|

製品の起源 |

United States |

An In-depth Technical Guide to Cbz-Pentafluoro-D-Phenylalanine: A Keystone for Advanced Peptide Therapeutics

Introduction: The Strategic Imperative of Fluorination in Peptide Drug Design

In the landscape of modern drug discovery, peptide-based therapeutics represent a rapidly expanding frontier. Their high specificity and potency offer significant advantages over traditional small molecules. However, native peptides are often handicapped by poor metabolic stability, limiting their therapeutic efficacy. The strategic incorporation of non-canonical amino acids is a field-proven approach to overcome these limitations. Among these, fluorinated amino acids have emerged as exceptionally powerful tools.[1]

This technical guide focuses on N-α-Carbobenzyloxy-pentafluoro-D-phenylalanine (Cbz-Pentafluoro-D-Phenylalanine), a synthetic amino acid derivative engineered for advanced applications in medicinal chemistry and peptide science. The introduction of a perfluorinated phenyl ring and the use of the D-enantiomeric configuration, combined with the classic carbobenzyloxy (Cbz) protecting group, creates a building block that imparts remarkable properties to peptide structures.

The rationale for employing this specific derivative is threefold:

-

Enhanced Proteolytic Resistance: The D-configuration sterically hinders recognition by common proteases, which are stereospecific for L-amino acids.

-

Modulation of Physicochemical Properties: The five fluorine atoms dramatically alter the electronic nature of the aromatic ring, transforming it from electron-rich to strongly electron-deficient. This "fluoro-stabilization effect" can enhance thermal stability, influence peptide conformation, and increase hydrophobicity, thereby improving protein-ligand interactions and membrane permeability.[2]

-

Synthetic Versatility: The Cbz protecting group offers a stable, orthogonal handle for the amine terminus, particularly valuable in solution-phase synthesis and for specific applications in solid-phase peptide synthesis (SPPS) where it is resistant to the standard acidolytic (Boc) or basic (Fmoc) deprotection conditions.

This guide provides an in-depth examination of the properties, synthesis, and applications of Cbz-Pentafluoro-D-Phenylalanine, offering researchers and drug development professionals the foundational knowledge to leverage this powerful building block in the design of next-generation therapeutics.

Physicochemical and Spectroscopic Profile

While specific experimental data for Cbz-Pentafluoro-D-Phenylalanine is not extensively published, its properties can be reliably predicted based on its constituent parts and data from closely related analogs.

Core Properties

A summary of the core physicochemical properties is presented below. Note that some values are calculated or inferred from related compounds to provide a working reference for researchers.

| Property | Value / Description | Source / Rationale |

| Chemical Name | (2R)-2-(benzyloxycarbonylamino)-3-(2,3,4,5,6-pentafluorophenyl)propanoic acid | IUPAC Nomenclature |

| Synonyms | Cbz-D-Phe(F5)-OH, Z-D-Pentafluorophenylalanine | Common Abbreviations |

| CAS Number | Not assigned. | --- |

| Molecular Formula | C₁₇H₁₂F₅NO₄ | Calculated |

| Molecular Weight | 389.27 g/mol | Calculated |

| Appearance | Expected to be a white to off-white crystalline solid. | Based on analogs like Cbz-D-Phe and Pentafluoro-D-Phe.[3][4] |

| Solubility | Sparingly soluble in water; soluble in organic solvents such as Methanol, Ethyl Acetate, Dichloromethane, DMSO, and Acetic Acid.[4][5] | Based on Cbz-D-Phenylalanine and general N-protected amino acids.[6] |

| Melting Point | Not determined. For comparison, the unprotected Pentafluoro-L-phenylalanine decomposes at 258°C, and Cbz-D-Phenylalanine melts at 85-88°C.[4] | The value is expected to be distinct from its non-fluorinated counterpart. |

| Optical Rotation | Not determined. Expected to be negative. | The non-fluorinated analog, Cbz-D-Phenylalanine, has a specific rotation of -3.5° to -6.5° (c=2, Acetic Acid).[7][8] |

Predicted Spectroscopic Data

Accurate characterization is critical for confirming the identity and purity of synthetic building blocks. Below are the predicted NMR and expected mass spectrometry results for Cbz-Pentafluoro-D-Phenylalanine.

¹H NMR Spectroscopy (Predicted)

-

Solvent: DMSO-d₆

-

Reference: TMS (0.00 ppm)

-

Rationale: Chemical shifts are predicted based on experimental data for Cbz-phenylalanine and known substituent effects.[9][10]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~12.9 | Broad Singlet | 1H | Carboxylic Acid (-COOH) | Typical for carboxylic acids in DMSO. |

| ~7.8 | Doublet | 1H | Amide (-NH) | Coupling to α-proton. |

| ~7.35 | Multiplet | 5H | Cbz Phenyl Group (-C₆H₅) | Protons of the benzyl group. |

| ~5.0 | Singlet | 2H | Cbz Methylene (-CH₂-) | Benzylic protons of the Cbz group. |

| ~4.5 | Multiplet | 1H | α-Proton (-CH-) | Coupled to amide and β-protons. |

| ~3.2 | Multiplet | 2H | β-Protons (-CH₂-) | Diastereotopic protons adjacent to the pentafluorophenyl ring. |

¹⁹F NMR Spectroscopy (Predicted)

-

Reference: CFCl₃ (0.00 ppm)

-

Rationale: The chemical shifts of pentafluorophenyl groups typically appear in three distinct regions corresponding to the ortho, para, and meta fluorine atoms.[11][12][13]

| Chemical Shift (δ, ppm) | Relative Integration | Assignment |

| ~ -145 | 2F | ortho-Fluorines (F2, F6) |

| ~ -158 | 1F | para-Fluorine (F4) |

| ~ -165 | 2F | meta-Fluorines (F3, F5) |

Mass Spectrometry (Expected)

-

Technique: Electrospray Ionization (ESI-MS)

-

Expected [M-H]⁻: 388.06 g/mol

-

Expected [M+Na]⁺: 412.06 g/mol

-

Fragmentation Pattern: A characteristic loss of the benzyl group (91 Da) or the entire Cbz group (135 Da) would be expected in MS/MS analysis.

Synthesis and Chemical Handling

The synthesis of Cbz-Pentafluoro-D-Phenylalanine follows established procedures for N-protection of amino acids, most commonly the Schotten-Baumann reaction.

Logical Workflow for Synthesis

The synthesis is a straightforward nucleophilic substitution where the deprotonated amino group of the starting material attacks the electrophilic carbonyl carbon of benzyl chloroformate.

Caption: General workflow for the synthesis of Cbz-Pentafluoro-D-Phenylalanine.

Experimental Protocol: Synthesis

This protocol is adapted from established methods for the N-benzyloxycarbonylation of fluorinated amino acids.[2]

Materials:

-

D-Pentafluorophenylalanine (1.0 eq)[3]

-

Sodium Bicarbonate (NaHCO₃) (2.5 eq)

-

Benzyl Chloroformate (Cbz-Cl) (1.1 eq)

-

Acetone

-

Deionized Water

-

Diethyl Ether

-

Hydrochloric Acid (2M)

-

Magnesium Sulfate (MgSO₄)

Procedure:

-

Dissolution: Dissolve D-Pentafluorophenylalanine in a 1:1 mixture of acetone and water containing sodium bicarbonate. Stir the mixture in an ice bath until a clear solution is obtained.

-

Reaction: While maintaining the temperature at 0-5°C, add benzyl chloroformate dropwise to the stirring solution over 30 minutes.

-

Stirring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.

-

Solvent Removal: Remove the acetone from the reaction mixture under reduced pressure using a rotary evaporator.

-

Extraction (Wash): Wash the remaining aqueous solution with diethyl ether (2x) to remove unreacted Cbz-Cl and benzyl alcohol byproduct. Discard the organic layers.

-

Acidification: Cool the aqueous layer in an ice bath and acidify to pH 2 by slowly adding 2M HCl. A white precipitate should form.

-

Extraction (Product): Extract the product from the acidified aqueous layer with ethyl acetate (3x).

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield Cbz-Pentafluoro-D-Phenylalanine as a white solid.

Self-Validation: The success of the synthesis is validated by the characterization of the final product using the spectroscopic methods outlined previously (NMR, MS) and by melting point analysis. Purity should be assessed by HPLC.

Applications in Peptide Synthesis and Drug Discovery

The true value of Cbz-Pentafluoro-D-Phenylalanine lies in its application as a strategic building block for peptide therapeutics. Its incorporation can profoundly and predictably alter the biological and pharmacological properties of a peptide.

Enhancing Proteolytic Stability

A primary failure point for peptide drugs is their rapid degradation by proteases in vivo. The incorporation of Pentafluoro-D-Phenylalanine provides a dual-defense mechanism.

-

D-Configuration: Proteases are chiral enzymes that preferentially recognize and cleave peptide bonds adjacent to L-amino acids. The D-configuration of the amino acid backbone creates a sterically incompatible substrate, significantly reducing the rate of enzymatic cleavage.

-

Fluorinated Side Chain: The bulky, electron-withdrawing pentafluorophenyl ring can further hinder enzyme recognition and catalysis. Proteases like chymotrypsin, which cleave C-terminal to aromatic residues, may exhibit significantly reduced activity due to altered electronic properties and steric hindrance at the cleavage site.

Workflow for Assessing Peptide Stability

The following diagram and protocol illustrate a standard workflow for comparing the stability of a native peptide versus its fluorinated analog.

Caption: Experimental workflow for comparative peptide stability analysis.

Protocol: In Vitro Peptide Stability Assay

Objective: To quantitatively compare the degradation rate of a native peptide versus its Cbz-Pentafluoro-D-Phenylalanine-containing analog in the presence of a specific protease (e.g., α-chymotrypsin).

Procedure:

-

Stock Solutions: Prepare 1 mg/mL stock solutions of both the native peptide and the fluorinated analog in an appropriate buffer (e.g., 50 mM Tris-HCl, pH 8.0). Prepare a 0.1 mg/mL stock solution of α-chymotrypsin in the same buffer.

-

Reaction Setup: In separate microcentrifuge tubes, mix the peptide stock solution with the α-chymotrypsin solution at a 100:1 substrate-to-enzyme ratio by mass.

-

Incubation: Incubate both reaction mixtures at 37°C.

-

Time-Point Sampling: At designated time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot (e.g., 50 µL) from each reaction tube. The 0-minute time point should be taken immediately after adding the enzyme.

-

Quenching: Immediately stop the enzymatic reaction by adding the aliquot to a tube containing an equal volume of a quenching solution (e.g., 10% trifluoroacetic acid, TFA).

-

Analysis: Analyze the quenched samples by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with Mass Spectrometry (LC-MS).

-

Data Interpretation: Quantify the peak area of the remaining intact peptide at each time point. Plot the percentage of remaining peptide versus time and calculate the half-life (t₁/₂) for each peptide. A significantly longer half-life for the fluorinated analog provides a quantitative measure of its enhanced stability.

Conclusion

N-α-Carbobenzyloxy-pentafluoro-D-phenylalanine is more than a mere synthetic curiosity; it is a rationally designed building block that addresses fundamental challenges in peptide drug development. Its unique combination of a D-enantiomeric backbone and a perfluorinated aromatic side chain offers a powerful, synergistic strategy to enhance proteolytic stability and favorably modulate the physicochemical properties of peptides. The robust Cbz protecting group ensures its compatibility with established synthetic methodologies. By understanding and applying the principles and protocols detailed in this guide, researchers and drug development professionals can effectively harness the potential of Cbz-Pentafluoro-D-Phenylalanine to engineer more durable, effective, and clinically viable peptide therapeutics.

References

-

Bunnage, M. E., & C. D. Smith. (2014). The "Fluoro-Stabilization Effect" in Peptide and Protein Design. Journal of Medicinal Chemistry, 57(15), 6127–6145. [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

-

Al-Rawashdeh, N. A. F., et al. (2026). Theoretical and experimental 1H-NMR spectroscopy for a series of Cbz-amino acids, dissolved in DMSO, at constant temperature and pressure. Bulletin of the Chemical Society of Ethiopia, 40(3), 485-500. [Link]

-

Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]

-

Ghareb, N., et al. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 919-943. [Link]

-

Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. Open Access Dissertations. Paper 159. [Link]

-

Hirano, A., et al. (2021). The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization. International Journal of Biological Macromolecules, 178, 607-615. [Link]

-

J&K Scientific. (n.d.). N-Carbobenzyloxy-D-phenylalanine, 98%. [Link]

-

Koksch, B., & Sewald, N. (2012). Fluorinated amino acids: compatibility with native protein structures and effects on protein–protein interactions. Chemical Society Reviews, 41(9), 3585-3594. [Link]

-

Salwiczek, M., et al. (2012). Fluorinated amino acids. Refubium - Freie Universität Berlin. [Link]

-

Cook, C. W., et al. (n.d.). DETECTION LIMITS FOR CHIRAL AMINO ACIDS USING A POLARIZATION CAMERA. Universities Space Research Association. [Link]

-

Murray, J. K., et al. (2007). Phenylalanine Stereoisomers of CJ-15,208 and [d-Trp]CJ-15,208 Exhibit Distinctly Different Opioid Activity Profiles. Journal of Natural Products, 70(9), 1483-1487. [Link]

Sources

- 1. Fluorinated amino acids: compatibility with native protein structures and effects on protein–protein interactions - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 2. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. N-Cbz-D-Phenylalanine | 2448-45-5 [chemicalbook.com]

- 5. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 6. The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. jk-sci.com [jk-sci.com]

- 8. researchgate.net [researchgate.net]

- 9. N-Cbz-L-Phenylalanine(1161-13-3) 1H NMR spectrum [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 13. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Synthesis and Purification of Cbz-Pentafluoro-D-Phenylalanine

Introduction

In the landscape of modern drug discovery and peptide chemistry, the incorporation of non-natural amino acids is a cornerstone strategy for enhancing the therapeutic properties of peptides and small molecules. Among these, fluorinated amino acids have garnered significant attention. The introduction of fluorine atoms can profoundly influence a molecule's conformational preferences, metabolic stability, and binding affinity. Cbz-Pentafluoro-D-Phenylalanine is a particularly valuable building block, combining the attributes of the metabolically robust pentafluorophenyl ring with the stereochemistry of a D-amino acid, which confers resistance to enzymatic degradation. The N-terminal Carbobenzyloxy (Cbz) group provides a stable, yet readily cleavable, protecting group essential for controlled, stepwise peptide synthesis.[1][2]

This technical guide offers a comprehensive, field-proven approach to the synthesis and purification of Cbz-Pentafluoro-D-Phenylalanine. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple recitation of steps to explain the underlying chemical principles and strategic decisions that ensure a successful outcome with high purity and yield.

Part 1: A Strategic Overview of the Synthetic Pathway

The synthesis of Cbz-Pentafluoro-D-Phenylalanine is most effectively approached as a two-stage process. A direct, single-step asymmetric synthesis is often complex and may require specialized, expensive catalysts.[3] A more robust and accessible strategy involves:

-

Securing the Chiral Precursor : The first critical phase is the acquisition of enantiomerically pure D-Pentafluorophenylalanine from a racemic mixture of DL-Pentafluorophenylalanine.

-

N-Terminal Protection : The second phase involves the protection of the α-amino group of the purified D-enantiomer with the Carbobenzyloxy (Cbz) group.

This bifurcated approach allows for focused optimization at each stage, ensuring high enantiomeric and chemical purity in the final product.

Sources

Introduction: The Strategic Value of Pentafluorophenylalanine in Drug Design

An In-Depth Technical Guide to the Physicochemical Properties of Pentafluorophenylalanine Derivatives

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of non-canonical amino acids into therapeutic peptides and proteins is a cornerstone of modern drug development. Among these, L-pentafluorophenylalanine (F5-Phe) has emerged as a uniquely powerful building block. Its structure, a standard phenylalanine core with a perfluorinated phenyl ring, imparts a suite of physicochemical properties that medicinal chemists can leverage to overcome common drug development hurdles.

Replacing a native phenylalanine or tyrosine with F5-Phe is not a simple hydrophobic substitution. The five fluorine atoms act as potent electron-withdrawing groups, fundamentally altering the electronic character of the aromatic ring. This modification modulates acidity (pKa), lipophilicity (LogP), and metabolic stability, and critically, it introduces unique non-covalent interaction capabilities not present in natural aromatic amino acids[1][2]. Furthermore, the presence of five magnetically equivalent fluorine atoms makes F5-Phe an exceptional probe for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy, enabling detailed studies of protein-ligand interactions, dynamics, and folding without the need for isotopic labeling[3].

This guide provides an in-depth exploration of the core physicochemical properties of F5-Phe and its derivatives. It is designed for researchers and drug developers, offering not only a synthesis of key data but also field-proven experimental protocols for characterizing these properties in novel compounds.

Core Physicochemical Properties: A Comparative Analysis

The true utility of F5-Phe is best understood by comparing its properties to its natural analogue, L-phenylalanine (Phe). The following sections dissect these differences and explain the causality behind them.

Acidity and Basicity (pKa)

The pKa values of the α-carboxylic acid (pKa₁) and α-amino group (pKa₂) are fundamental to a molecule's charge state at physiological pH, which in turn governs solubility, receptor interactions, and membrane permeability. The strong inductive electron-withdrawing effect of the pentafluorophenyl group is expected to increase the acidity (lower the pKa) of both the carboxylic acid and the ammonium group compared to phenylalanine.

| Property | L-Phenylalanine (Phe) | L-Pentafluorophenylalanine (F5-Phe) | Rationale for Difference |

| pKa₁ (α-COOH) | ~1.83[1] | Estimated ~1.5 - 1.7 | Strong inductive electron-withdrawal by the C₆F₅ ring stabilizes the carboxylate anion, increasing acidity. |

| pKa₂ (α-NH₃⁺) | ~9.13[1] | Estimated ~8.8 - 9.0 | Inductive effect of the C₆F₅ group extends through the carbon backbone, increasing the acidity of the ammonium proton. |

Note: F5-Phe pKa values are expert estimations based on physical organic principles, as experimental data for the free amino acid is not widely published.

Lipophilicity (LogP/LogD)

Lipophilicity, often measured as the logarithm of the partition coefficient (LogP) between octanol and water, is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. While the addition of fluorine is known to increase the lipophilicity of simple aromatic compounds (e.g., Benzene LogP = 2.13; Fluorobenzene LogP = 2.27)[5], the situation is more complex for an amino acid that exists as a zwitterion at neutral pH.

| Property | L-Phenylalanine (Phe) | L-Pentafluorophenylalanine (F5-Phe) | Comment |

| LogP | -1.38 (Experimental)[1] | -0.9 (Computed)[6] | The zwitterionic nature at neutral pH makes both amino acids hydrophilic (negative LogP). The computed value for F5-Phe suggests it is less hydrophilic than Phe, likely due to the larger, hydrophobic surface area of the C₆F₅ ring partially offsetting the polarity. |

Note: The LogP for F5-Phe is a computed value from PubChem and should be experimentally verified for specific derivatives.

Aqueous Solubility

The solubility of a drug substance is paramount for formulation and bioavailability. The increased lipophilic character of the pentafluorophenyl ring compared to the phenyl ring suggests that F5-Phe and its derivatives may have lower aqueous solubility than their non-fluorinated counterparts.

| Compound | Aqueous Solubility (at 25°C) | Source |

| L-Phenylalanine | ~26,400 mg/L[1] | PubChem[1] |

| p-Fluoro-L-phenylalanine | < 1,000 mg/L (reported as < 1 mg/mL)[1] | PubChem / NTP (1992)[1] |

| L-Pentafluorophenylalanine | Data not available (inferred to be low) | - |

While quantitative data for F5-Phe is scarce, the significantly lower solubility of even the monofluorinated analogue strongly suggests that F5-Phe will exhibit reduced aqueous solubility compared to phenylalanine. This is a critical consideration during the design of F5-Phe-containing peptides, where solubility challenges may need to be addressed through formulation or the inclusion of solubilizing groups.

Unique Aromatic Interactions

Perhaps the most significant consequence of perfluorination is the inversion of the quadrupole moment of the aromatic ring. The phenyl ring of phenylalanine is electron-rich and engages favorably in cation-π interactions with positively charged groups like lysine and arginine. In stark contrast, the pentafluorophenyl ring is electron-deficient. This prevents cation-π interactions and instead promotes highly favorable π-π stacking interactions with electron-rich aromatic rings, such as those of tryptophan, tyrosine, or natural phenylalanine[7].

These phenyl-perfluorophenyl interactions adopt a face-to-face stacked geometry, which is energetically more favorable than the edge-to-face or offset-stacked arrangements typical for two standard phenyl rings[8]. This unique interaction can be exploited to engineer specific protein-protein interactions, stabilize peptide conformations, or create defined molecular assemblies.

Caption: Comparison of Aromatic Stacking Geometries.

Conformational Preferences

The introduction of F5-Phe can have a significant impact on peptide secondary structure. Studies using alanine-based peptides have shown that F5-Phe has a consistently lower intrinsic α-helix propensity compared to natural phenylalanine[9]. This suggests that F5-Phe may act as a helix-breaker or be less favorable within a helical segment unless stabilized by other interactions.

However, the unique stacking interaction of F5-Phe can be used to stabilize helical structures. When placed at positions i and i+4 in a peptide sequence, a phenylalanine and a pentafluorophenylalanine can interact to significantly enhance helicity. This F-f5F interaction was quantified to provide a stabilizing energy of -0.27 kcal/mol, which is comparable to a standard F-F interaction within a helix[10]. This provides a powerful tool for designing and stabilizing α-helical peptides, such as stapled peptides, which are of high interest for inhibiting protein-protein interactions[11][12][13].

Metabolic Stability

One of the primary motivations for incorporating fluorinated groups into drug candidates is to enhance metabolic stability. The carbon-fluorine (C-F) bond is significantly stronger (bond energy ~116 kcal/mol) than a carbon-hydrogen (C-H) bond (~100 kcal/mol). This makes the pentafluorophenyl ring highly resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes, which are responsible for the majority of phase I drug metabolism[2]. Blocking a common site of metabolic attack (e.g., para-hydroxylation on a phenyl ring) by replacing Phe with F5-Phe can dramatically increase the half-life and bioavailability of a peptide therapeutic.

Experimental Characterization Protocols

To empower researchers, this section provides detailed, self-validating protocols for determining the key physicochemical properties discussed above.

Protocol 1: Determination of pKa by Potentiometric Titration

This method determines pKa values by monitoring pH changes as a function of added titrant (strong acid or base). The pKa is the pH at the half-equivalence point.

Causality: An amino acid has two ionizable groups. Starting at low pH, both are protonated. As a strong base (e.g., NaOH) is added, the more acidic group (α-COOH) deprotonates first. The midpoint of this first buffer region corresponds to pKa₁. Further addition of base deprotonates the α-NH₃⁺ group, and the midpoint of the second buffer region corresponds to pKa₂.

Materials & Equipment:

-

Calibrated pH meter with a glass electrode

-

Magnetic stirrer and stir bar

-

25 mL burette

-

100 mL beaker

-

F5-Phe derivative sample

-

Standardized 0.1 M Sodium Hydroxide (NaOH), carbonate-free

-

Standardized 0.1 M Hydrochloric Acid (HCl)

-

Deionized water

Step-by-Step Procedure:

-

Sample Preparation: Accurately weigh and dissolve a known amount of the F5-Phe derivative in a defined volume of deionized water (e.g., 20 mL) to create a solution of known concentration (e.g., 1-10 mM).

-

Acidification: Place the beaker on the magnetic stirrer, add the stir bar, and immerse the pH electrode. Add 0.1 M HCl dropwise until the pH is stable below 2.0. This ensures all carboxyl groups are fully protonated.

-

Titration: Record the initial pH and volume. Begin adding the 0.1 M NaOH solution from the burette in small, precise increments (e.g., 0.1-0.2 mL).

-

Data Recording: After each addition, allow the pH to stabilize completely before recording the total volume of NaOH added and the corresponding pH. Continue the titration until the pH reaches above 12.

-

Data Analysis: Plot pH (y-axis) versus the volume of NaOH added (x-axis). Identify the two inflection points, which are the equivalence points. The pH at the volume of NaOH exactly halfway to the first equivalence point is pKa₁. The pH at the volume exactly halfway between the first and second equivalence points is pKa₂[8][14].

Protocol 2: Measurement of LogD₇.₄ by the Shake-Flask Method

This is the gold-standard method for determining lipophilicity. It measures the equilibrium partitioning of a compound between n-octanol and an aqueous buffer.

Causality: The ratio of the compound's concentration in the n-octanol phase to its concentration in the aqueous phase at equilibrium defines the partition coefficient. Using a buffer at a specific pH (e.g., 7.4) measures the distribution coefficient (LogD), which accounts for all ionic species and is more physiologically relevant than LogP.

Caption: Workflow for LogD Determination by the Shake-Flask Method.

Materials & Equipment:

-

n-Octanol (reagent grade)

-

Phosphate buffer (e.g., 100 mM, pH 7.4)

-

Glass vials with Teflon-lined caps

-

Vortex mixer or shaker

-

Centrifuge (optional, to aid phase separation)

-

Analytical instrument (e.g., HPLC-UV, LC-MS/MS)

Step-by-Step Procedure:

-

Phase Pre-saturation: Mix equal volumes of n-octanol and pH 7.4 buffer in a large separation funnel. Shake vigorously for 30 minutes and let the phases separate overnight. This mutual saturation is critical for accurate results[15].

-

Partitioning: In a vial, add a defined volume of the pre-saturated n-octanol and pre-saturated buffer (e.g., 1 mL of each). Add a small amount of the test compound (from a stock solution, ensuring final solvent concentration is <1%).

-

Equilibration: Cap the vial tightly and shake vigorously for 1-2 hours at a constant temperature to ensure equilibrium is reached.

-

Phase Separation: Allow the vial to stand until the two phases are clearly separated. If an emulsion persists, centrifuge the vial at low speed (e.g., 2000 rpm for 10 minutes).

-

Quantification: Carefully withdraw a known volume from each phase. Analyze the concentration of the compound in both the n-octanol and buffer phases using a pre-validated analytical method.

-

Calculation: Calculate LogD₇.₄ using the formula: LogD = log₁₀ (Concentration in Octanol / Concentration in Buffer)[7][10].

Protocol 3: Assessment of Metabolic Stability with Liver Microsomes

This in vitro assay assesses a compound's susceptibility to metabolism by Phase I enzymes, primarily CYPs.

Causality: Liver microsomes are vesicles of the endoplasmic reticulum containing a high concentration of CYP enzymes. By incubating a compound with microsomes in the presence of the necessary cofactor (NADPH), one can simulate oxidative metabolism. The rate of disappearance of the parent compound over time is a measure of its metabolic stability.

Caption: Workflow for In Vitro Metabolic Stability Assay.

Materials & Equipment:

-

Pooled liver microsomes (human, rat, etc.)

-

Phosphate buffer (pH 7.4)

-

NADPH regenerating system or NADPH solution

-

Incubator or water bath at 37°C

-

Acetonitrile (ACN), ice-cold, containing an internal standard

-

Microcentrifuge tubes and centrifuge

-

LC-MS/MS system

Step-by-Step Procedure:

-

Preparation: Thaw liver microsomes on ice. Prepare a reaction mixture in a microcentrifuge tube containing buffer and microsomes (e.g., to a final protein concentration of 0.5 mg/mL). Add the F5-Phe derivative to a final concentration of ~1 µM.

-

Control Reactions: Prepare parallel reactions: one without NADPH (negative control to measure non-enzymatic degradation) and one with a known rapidly metabolized compound (positive control, e.g., Verapamil).

-

Initiation: Pre-warm the reaction mixtures to 37°C for 5-10 minutes. Initiate the reaction by adding a pre-warmed solution of NADPH.

-

Time Course: At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot of the reaction mixture and immediately add it to a tube containing 2-3 volumes of ice-cold acetonitrile with an internal standard to stop the reaction and precipitate the proteins.

-

Sample Processing: Vortex the quenched samples and centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated microsomal proteins.

-

Analysis: Transfer the supernatant to an analysis vial and quantify the remaining concentration of the parent compound using a calibrated LC-MS/MS method.

-

Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the linear regression of this plot gives the elimination rate constant (k). The half-life (t½) can be calculated as 0.693/k.

Applications and Case Studies

¹⁹F NMR as a Probe for Molecular Interactions

The five fluorine atoms on the F5-Phe ring provide a strong, sharp signal in ¹⁹F NMR spectra with a chemical shift that is highly sensitive to the local chemical environment. Since no fluorine exists naturally in proteins, this signal is background-free. When an F5-Phe-containing peptide binds to a target protein, changes in the ¹⁹F chemical shift can be used to confirm binding, determine binding constants (Kd), and probe the nature of the binding pocket—all without the need for complex protein isotopic labeling[3][16].

Case Study 1: Probing Cation-π Interactions in a GPCR Ligand

In a study of the yeast G protein-coupled receptor (GPCR) Ste2p, researchers investigated the interaction between the peptide ligand α-factor and the receptor. They hypothesized a cation-π interaction between Tyr13 on the peptide and Arg58 on the receptor. To test this, they synthesized α-factor analogues, including one where Tyr13 was replaced with F5-Phe. The F5-Phe analogue was still a functional agonist but was ~130-fold less active than the wild-type peptide. This significant drop in activity upon replacing the electron-rich tyrosine with the electron-deficient F5-Phe provided strong evidence for the presence of a crucial cation-π interaction in the binding of the native ligand[9][15].

Case Study 2: Investigating Hydrophobic Interfaces in p53

The tumor suppressor protein p53 forms a tetramer that is critical for its function. This tetramerization is mediated by a specific domain where several phenylalanine residues are located at the protein-protein interfaces. In one study, researchers substituted F5-Phe for Phe residues at positions 328 and 338, which are known to interact via π-stacking. The stability of the resulting p53 tetramer did not change significantly. This finding suggests that the favorable phenyl-perfluorophenyl stacking interaction can effectively substitute for the native phenyl-phenyl interaction, demonstrating the utility of F5-Phe as a conservative isostere for probing and maintaining structures mediated by aromatic stacking[4].

Conclusion

Pentafluorophenylalanine is far more than a simple fluorinated analogue of phenylalanine. Its unique electronic properties provide a sophisticated tool for medicinal chemists to rationally modulate the physicochemical and pharmacological profiles of peptide-based drug candidates. The electron-deficient aromatic ring enhances metabolic stability, introduces specific and potent π-stacking interactions, and serves as a versatile ¹⁹F NMR probe. While properties such as pKa, LogP, and solubility are altered in predictable ways, they must be carefully considered and experimentally verified during the drug design process. By understanding and applying the principles outlined in this guide, researchers can effectively harness the power of F5-Phe to develop safer, more stable, and more effective therapeutics.

References

-

Probing phenylalanine environments in oligomeric structures with pentafluorophenylalanine and cyclohexylalanine. (2011). PubMed. [Link]

-

Aqueous solution and solid-state behaviour of l-homophenylalanine: experiment, modelling, and DFT calculations. (2024). MPG.PuRe. [Link]

-

L-Phenylalanine. PubChem, National Institutes of Health. [Link]

-

Pentafluorophenylalanine, L-. PubChem, National Institutes of Health. [Link]

-

LogP of halogen derivatives of aromatics and aliphatics explanation. (2015). Chemistry Stack Exchange. [Link]

-

5,10,15,20-Tetrakis(pentafluorophenyl)porphyrin as a Functional Platform for Peptide Stapling and Multicyclisation. (2023). PubMed. [Link]

-

p-Fluorophenylalanine. PubChem, National Institutes of Health. [Link]

-

Fluorinated phenylalanines: synthesis and pharmaceutical applications. (2019). National Center for Biotechnology Information. [Link]

-

(PDF) Solubility of L-Phenylalanine in Aqueous Solutions. ResearchGate. [Link]

-

The Effect of Fluorine-Containing Amino Acids on Protein Secondary Structure Stability. University at Buffalo. [Link]

-

Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells. (2023). National Center for Biotechnology Information. [Link]

-

Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024). DergiPark. [Link]

-

Assessing the effect of aromatic residues placement on α-helical coiled-coil peptide structure and self-assembly. (2019). The Royal Society of Chemistry. [Link]

-

Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. ResearchGate. [Link]

-

Contribution of Aromatic Interactions to α-Helix Stability. Scilit. [Link]

-

Official Monographs for Part I / L-Phenylalanine. Pharmaceutical and Medical Device Regulatory Science Society of Japan. [Link]

-

Stapled Peptides—A Useful Improvement for Peptide-Based Drugs. (2019). MDPI. [Link]

-

Binding of fluorinated phenylalanine α-factor analogs to Ste2p: Evidence for a cation-π binding interaction between a peptide ligand and its cognate G protein-coupled receptor. (2010). National Center for Biotechnology Information. [Link]

-

(PDF) A microparticulate based formulation to protect therapeutic enzymes from proteolytic digestion: phenylalanine ammonia lyase as case study. ResearchGate. [Link]

-

Comparison of the Accuracy of Experimental and Predicted pKa Values of Basic and Acidic Compounds. ResearchGate. [Link]

-

Host-Enhanced Phenyl-Perfluorophenyl Polar−π Interactions. (2020). National Center for Biotechnology Information. [Link]

-

Solubility of l-phenylalanine in water and different binary mixtures from 288.15 to 318.15K. Elsevier. [Link]

-

Branching Out: γ-Methylated Hydrocarbon Stapled Peptides for the Estrogen Receptor/Coactivator Interaction. National Center for Biotechnology Information. [Link]

-

Peptide stapling techniques based on different macrocyclisation chemistries. (2014). RSC Publishing. [Link]

-

Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. (2015). PubMed. [Link]

-

¹⁹F NMR as a tool in chemical biology. (2021). National Center for Biotechnology Information. [Link]

-

A Diphenylalanine Based Pentapeptide with Fibrillating Self-Assembling Properties. (2023). MDPI. [Link]

-

Experimental solubility of L-phenylalanine in water at various temperatures. ResearchGate. [Link]

-

Comparison of the Accuracy of Experimental and Predicted pKa Values of Basic and Acidic Compounds. ResearchGate. [Link]

-

Fluorescence and 19F NMR evidence that phenylalanine, 3-L-fluorophenylalanine and 4-L-fluorophenylalanine bind to the L-leucine specific receptor of Escherichia coli. (2000). PubMed. [Link]

-

Spatiotemporal control of l-phenylalanine crystallization in microemulsion: the role of water in mediating molecular self-assembly. (2022). National Center for Biotechnology Information. [Link]

-

The Methods to Crystallize Anhydrous L-Phenylalanine from Methanol-Water Solution. (2020). MDPI. [Link]

Sources

- 1. p-Fluorophenylalanine | C9H10FNO2 | CID 4654 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. Pentafluorophenylalanine, L- | C9H6F5NO2 | CID 2761496 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-Fluorobenzoic acid | C7H5FO2 | CID 9935 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. synquestlabs.com [synquestlabs.com]

- 9. 4-fluoro-L-phenylalanine | C9H10FNO2 | CID 716312 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. chemimpex.com [chemimpex.com]

- 11. 3-Fluorobenzoic acid - Wikipedia [en.wikipedia.org]

- 12. Benzene, fluoro- (CAS 462-06-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 13. researchgate.net [researchgate.net]

- 14. medchemexpress.com [medchemexpress.com]

- 15. scbt.com [scbt.com]

- 16. mdpi.com [mdpi.com]

Engineering Conformation: A Technical Guide to Cbz-Pentafluoro-D-Phenylalanine

Executive Summary

The incorporation of heavily fluorinated, non-canonical amino acids into peptide architectures represents a frontier in structural biology and drug design. Cbz-Pentafluoro-D-Phenylalanine (Carboxybenzyl-pentafluoro-D-phenylalanine) is a highly specialized building block that merges three distinct chemical modalities: an electron-rich N-terminal protecting group (Cbz), a proteolytic-resistant stereocenter (D-configuration), and an electron-deficient, hyper-hydrophobic side chain (pentafluorophenyl)[1]. This whitepaper deconstructs the structural thermodynamics, conformational behavior, and analytical workflows required to leverage this molecule in advanced peptide engineering and supramolecular assembly.

Molecular Anatomy and Electronic Profiling

To understand the conformational behavior of Cbz-Pentafluoro-D-Phenylalanine, one must isolate the thermodynamic contributions of its three structural pillars.

The Pentafluorophenyl ( F5 -Phe) Side Chain

The substitution of five hydrogen atoms with fluorine fundamentally alters the electronic nature of the aromatic ring. Standard phenylalanine possesses a negative aromatic quadrupole moment, acting as a π -electron donor. In contrast, the high electronegativity of fluorine draws electron density away from the π -cloud, inverting the quadrupole moment to positive[2]. This transforms the F5 -Phe side chain into a potent π -electron acceptor, fundamentally abolishing standard cation- π interactions (e.g., with Lys or Arg) while drastically increasing lipophilicity and membrane insertion capabilities[3].

The D-Stereocenter

The D-alpha-carbon acts as a spatial director. In a homochiral L-peptide environment, the introduction of a D-amino acid locally reverses the backbone trajectory, forcefully terminating right-handed α -helices and frequently inducing rigid β -turns. Furthermore, the D-configuration provides absolute evasion of endogenous proteolytic enzymes, a critical parameter for therapeutic peptide half-life.

The Carboxybenzyl (Cbz) Group

While traditionally viewed merely as a synthetic protecting group, in the context of F5 -Phe, the Cbz group acts as an intramolecular interacting partner. The Cbz moiety contains an electron-rich unsubstituted phenyl ring. When adjacent to the electron-deficient F5 -Phe ring, the two moieties are thermodynamically driven to form an intramolecular aryl-perfluoroaryl ( π−πF ) stacking interaction .

Fig 1: Intramolecular electronic interactions dictating Cbz-F5-D-Phe conformation.

Conformational Thermodynamics

The conformational space of Cbz-Pentafluoro-D-Phenylalanine is tightly constrained by the steric bulk of the fluorine atoms. The van der Waals radius of fluorine (1.47 Å) is significantly larger than that of hydrogen (1.20 Å), increasing the total side-chain volume from ~135 ų (Phe) to ~163 ų ( F5 -Phe)[4].

This steric expansion restricts the χ1 and χ2 rotameric states. When incorporated into a peptide core, the F5 -Phe side chain requires precise spatial accommodation to prevent destabilizing steric clashes, yet when properly oriented, it provides immense stabilizing energy via enhanced hydrophobic packing and desolvation[2]. Furthermore, the fluorinated aromatic ring is highly prone to self-assembly, driving the formation of supramolecular hydrogels and fibrillar nanostructures through robust non-covalent networks[5].

Quantitative Property Comparison

| Physicochemical Property | L-Phenylalanine (Phe) | Cbz-Pentafluoro-D-Phe | Mechanistic Impact on Peptides |

| Aromatic Quadrupole | Negative ( π -donor) | Positive ( π -acceptor) | Reverses electrostatic binding logic; blocks cation- π [3]. |

| van der Waals Volume | ~135 ų | ~163 ų + Cbz Bulk | Restricts backbone ϕ/ψ and side-chain χ angles[4]. |

| Hydrophobicity | Baseline | Highly Elevated | Drives aggressive core packing and membrane insertion[3]. |

| Proteolytic Half-Life | Minutes to Hours | Indefinite (Resistant) | D-stereocenter evades all standard mammalian proteases. |

Analytical Workflows for Conformational Resolution

To accurately map the structural dynamics of Cbz-Pentafluoro-D-Phenylalanine, researchers must employ specialized techniques that account for the unique properties of the fluorine nucleus and the difficulties of crystallizing highly hydrophobic, unnatural molecules.

Protocol A: 19F-1H Heteronuclear Overhauser Effect Spectroscopy (HOESY)

Causality: Standard 1H NMR cannot resolve the spatial relationship between the Cbz ring and the fluorinated side chain. 1H−19F HOESY is explicitly chosen to detect through-space dipole-dipole cross-relaxation between the Cbz protons and the F5 fluorines, validating intramolecular π−πF stacking.

-

Sample Preparation: Dissolve the compound in a non-polar, non-competing solvent (e.g., CDCl3 ) at a strict concentration of 5 mM . Reasoning: Concentrations below 10 mM are mandatory to ensure that observed Overhauser effects arise from intramolecular folding rather than intermolecular aggregation, which F5 -Phe strongly favors[5].

-

Baseline Acquisition: Acquire 1D 1H (400/600 MHz) and 1D 19F (376/564 MHz) spectra to establish chemical shift assignments. The F5 ring will present three distinct multiplets (ortho, meta, para).

-

HOESY Execution: Set up a 2D 1H−19F HOESY experiment. Utilize a mixing time ( τm ) gradient of 200, 400, and 600 ms. Reasoning: Fluorine relaxation times ( T1 ) differ significantly from protons; varying mixing times ensures the capture of transient intramolecular contacts (< 5 Å) without spin-diffusion artifacts.

-

Restraint Mapping: Integrate the cross-peaks between the Cbz aromatic protons and the ortho/meta fluorines. Convert these volumes into distance restraints for in silico simulated annealing.

Protocol B: Quasiracemic Crystallization

Causality: Highly fluorinated, unnatural peptides often resist standard crystallization due to high conformational entropy and poor solvent interactions. Quasiracemic crystallization bypasses this by mixing a D-peptide with its L-enantiomer, thermodynamically forcing the system into a centrosymmetric space group (e.g., P1ˉ )[6]. This is a self-validating system: centrosymmetric crystals lack anomalous dispersion phase ambiguity, allowing for direct, unbiased electron density mapping of the F5 -Phe rotamer.

-

Enantiomeric Synthesis: Synthesize the target peptide containing Cbz-Pentafluoro-D-Phe, and separately synthesize its exact mirror image containing Cbz-Pentafluoro-L-Phe.

-

Equimolar Assembly: Combine the D- and L-peptides in an exact 1:1 molar ratio in the chosen crystallization buffer. Reasoning: Any deviation from 1:1 will disrupt the centrosymmetric packing lattice, causing the drop to precipitate rather than crystallize.

-

Vapor Diffusion: Screen using hanging-drop vapor diffusion. The strong aryl-perfluoroaryl interactions between the D and L chains will rapidly nucleate the centrosymmetric lattice.

-

Diffraction & Phasing: Collect X-ray diffraction data. Utilize direct methods for phasing. The absence of phase ambiguity will yield a high-resolution map (< 1.5 Å) clearly defining the fluorine atom positions[6].

Fig 2: Quasiracemic crystallization workflow for resolving fluorinated peptide structures.

Engineering Applications

The unique conformational and electronic properties of Cbz-Pentafluoro-D-Phenylalanine make it a powerful tool in two primary domains:

1. Dissecting Membrane vs. Receptor Binding: Aromatic amino acids frequently drive both membrane insertion and cation- π receptor interactions. By substituting a native Phe or Tyr with F5 -Phe, researchers can experimentally decouple these mechanisms. Because F5 -Phe is highly hydrophobic, it enhances membrane insertion; however, because its quadrupole moment is inverted, it completely destabilizes cation- π interactions[3]. If a peptide loses activity upon F5 -Phe substitution, the native mechanism relied on cation- π binding.

2. Supramolecular Nanomaterials: Fluorinated aromatics exhibit aggressive self-assembly properties. Molecules analogous to Cbz-Pentafluoro-D-Phe have been shown to spontaneously assemble into highly ordered fibrillar nanostructures and superhydrophobic hydrogels[5]. The π−πF stacking, combined with the hydrogen-bonding capacity of the Cbz carbamate, creates a rigid, interlocking molecular network ideal for sustained drug-release matrices.

References

-

Solution structure of a small protein containing a fluorinated side chain in the core. Protein Science / PMC.2

-

Fluorinated Aromatic Amino Acids Distinguish Cation-π Interactions from Membrane Insertion. Journal of Biological Chemistry / PMC.3

-

Amino Acids & Derivatives - High-Quality Products. Creative Peptides.1

-

Quasiracemic Crystallization as a Tool To Assess the Accommodation of Noncanonical Residues in Nativelike Protein Conformations. Journal of the American Chemical Society / Sci-Hub.6

-

Fluorinated Proteins: From Design and Synthesis to Structure and Stability. Accounts of Chemical Research / ACS Publications.4

-

Peptide-Based Multifunctional Assembly Nanomaterials: Design for Drug. International Journal of Nanomedicine / Dove Medical Press.5

Sources

- 1. Amino Acids & Derivatives - High-Quality Products - Creative Peptides [creative-peptides.com]

- 2. Solution structure of a small protein containing a fluorinated side chain in the core - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fluorinated Aromatic Amino Acids Distinguish Cation-π Interactions from Membrane Insertion - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. dovepress.com [dovepress.com]

- 6. Sci-Hub. Quasiracemic Crystallization as a Tool To Assess the Accommodation of Noncanonical Residues in Nativelike Protein Conformations / Journal of the American Chemical Society, 2012 [sci-hub.sg]

Engineering the Future of Biotherapeutics: A Technical Guide to Fluorinated Amino Acids in Protein Design

Executive Summary

The incorporation of non-canonical amino acids into protein scaffolds has revolutionized protein engineering. Among these, fluorinated amino acids stand out due to the unique physicochemical properties of the fluorine atom. By replacing carbon-hydrogen (C-H) bonds with carbon-fluorine (C-F) bonds, researchers can fine-tune protein hydrophobicity, modulate folding thermodynamics, and introduce zero-background NMR probes without perturbing the native protein architecture. This technical guide explores the mechanistic foundations of fluorination in protein design, details robust in vivo incorporation methodologies, and provides a self-validating protocol for site-specific engineering.

Physicochemical Foundations: Beyond the "Fluorous Effect"

Fluorine is the most electronegative element, and its incorporation into aliphatic or aromatic amino acid side chains fundamentally alters a protein's physicochemical landscape 1. Historically, the stabilization of proteins via highly fluorinated (fluorous) amino acids was attributed to the "fluorous effect"—the tendency of fluorocarbons to self-segregate and form orthogonal fluorous phases within the hydrophobic core 2.

Causality in Design: Recent high-resolution X-ray crystallographic and thermodynamic studies have refined this model. When leucine is replaced by 5,5,5,5',5',5'-hexafluoroleucine (hFLeu) in the hydrophobic core of a de novo-designed four- α -helix bundle ( α4 ), the stabilization is primarily driven by an increase in buried hydrophobic surface area rather than specific fluorine-fluorine contacts 3. The replacement of hydrogen (van der Waals radius ~1.20 Å) with fluorine (~1.47 Å) increases the volume and hydrophobicity of the side chain. Because the geometry of the fluorinated side chain closely mimics the native hydrocarbon, this increased burial occurs without the entropic penalty of backbone rearrangement or the enthalpic penalty of steric clashes 3.

Thermodynamic Impact on Structural Motifs

The stabilizing effect of fluorinated amino acids is highly position-dependent. In helical bundles, alternating packing arrangements of native and fluorinated residues often yield higher thermodynamic stability than fully fluorinated cores 2. Furthermore, while fluorinated amino acids are known to stabilize α -helices, they also demonstrate significant stabilizing potential in solvent-exposed positions on β -sheets 4.

Table 1: Thermodynamic Impact of Fluorinated Amino Acids on Protein Stability (Note: Negative ΔΔGfold∘ indicates stabilization relative to the native protein)

| Protein System | Fluorinated Amino Acid | Native Counterpart | Structural Context | ΔΔGfold∘ (kcal/mol/res) | Primary Stabilization Mechanism |

| α4 (4-helix bundle) | Hexafluoroleucine (hFLeu) | Leucine (Leu) | α -helix (Core) | -0.09 to -0.80 | Enhanced buried hydrophobic area |

| GB1 Domain | Trifluoroethylglycine (tFeG) | Native | β -sheet (Surface) | ~ -0.30 | Stereoelectronic inductive effects |

| GB1 Domain | Hexafluoroleucine (hFLeu) | Native | β -sheet (Surface) | ~ -0.30 | Increased hydrophobicity |

Methodologies for In Vivo Incorporation

To harness these properties, researchers employ two primary in vivo biosynthetic strategies: residue-specific global replacement and site-specific incorporation 5.

-

Residue-Specific Incorporation (Auxotrophy): Utilizes auxotrophic bacterial strains (e.g., E. coli lacking the ability to synthesize phenylalanine) 6. When grown in media depleted of the native amino acid and supplemented with a fluorinated analog, the native translational machinery incorporates the analog at all corresponding codons.

-

Site-Specific Incorporation (Amber Suppression): Employs an orthogonal aminoacyl-tRNA synthetase (aaRS) and tRNA pair to decode the amber stop codon (TAG) 7. This allows the precise insertion of a single fluorinated residue without altering the rest of the protein sequence.

Workflow comparison of auxotrophic incorporation versus site-specific amber suppression.

Experimental Protocol: High-Fidelity Site-Specific Incorporation

To ensure trustworthiness and reproducibility, the following protocol outlines a self-validating system for incorporating a fluorinated amino acid (e.g., p-trifluoromethyl-L-phenylalanine, tfmPhe) into a target protein via amber suppression.

Step-by-Step Methodology

-

Plasmid Co-transformation: Transform E. coli BL21(DE3) cells with two plasmids: pET-Target-TAG (encoding the protein of interest with a site-specific TAG mutation) and pEVOL-tfmPhe (encoding the orthogonal tRNA/aaRS pair) 7.

-

Pre-culture Expansion: Grow cells in LB broth containing appropriate selection antibiotics at 37°C until the OD600 reaches 0.6–0.8.

-

Metabolic Shift & Dual Induction:

-

Causality Check: Centrifuge and resuspend the pellet in M9 minimal media supplemented with 1 mM tfmPhe. Why minimal media? Rich media contains competing natural amino acids that can be mischarged by the orthogonal aaRS or outcompete the unnatural amino acid at the ribosome. Minimal media forces the cells to rely on the supplemented tfmPhe.

-

Add 0.2% L-arabinose to induce the pBAD promoter driving the aaRS. Why sequential induction? Pre-inducing the synthetase ensures a high intracellular pool of charged orthogonal tRNAs before the target mRNA is transcribed. This prevents premature translation termination when the ribosome encounters the TAG codon.

-

After 30 minutes, add 1 mM IPTG to induce the T7 promoter driving the target gene.

-

-

Expression & Harvest: Incubate the culture at 25°C for 16–24 hours to promote proper folding, then harvest via centrifugation.

-

Purification & Self-Validation:

-

Purify the protein using Ni-NTA affinity chromatography.

-

Self-Validating Step: Perform Intact Mass Spectrometry (ESI-TOF) on the eluate. The presence of a single peak with a mass shift corresponding exactly to the addition of tfmPhe (minus the native residue) confirms high-fidelity incorporation. The absence of truncated products validates the suppression efficiency of the orthogonal pair.

-

Advanced Applications: Protein-Observed Fluorine (PrOF) NMR

Beyond structural stabilization, fluorinated amino acids are powerful biorthogonal probes. Because fluorine is virtually absent in native biological systems, 19 F NMR provides highly sensitive spectra with zero background interference 8.

PrOF NMR is extensively used to characterize protein-protein and protein-ligand interactions 8. For instance, incorporating trifluoroethylglycine into membrane-active peptides allows researchers to monitor position-specific changes in 19 F chemical shifts upon lipid bilayer binding, revealing the precise structural dynamics of the interaction without the steric bulk of traditional fluorescent tags.

Protein-Observed Fluorine (PrOF) NMR workflow for characterizing ligand binding dynamics.

References

- Fluorinated amino acids in protein design and engineering.Chemical Society Reviews (RSC Publishing).

- Engineering Protein Stability and Specificity Using Fluorous Amino Acids: The Importance of Packing Effects.

- Structural basis for the enhanced stability of highly fluorin

- Fluorine: A new element in protein design.PMC - NIH.

- Selected examples of fluorinated amino acids and their modes of incorporation into peptides and proteins.

- Biosynthetic Incorporation of Fluorinated Amino Acids into Peptides and Proteins.Australian Journal of Chemistry.

- Utilisation of amber suppression/non-natural amino acid technology for protein engineering and cellular control.ORCA - Cardiff University.

- Development of a single culture E.

Sources

- 1. Fluorinated amino acids in protein design and engineering - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Structural basis for the enhanced stability of highly fluorinated proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fluorine: A new element in protein design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. connectsci.au [connectsci.au]

- 7. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 8. Development of a single culture E. coli expression system for the enzymatic synthesis of fluorinated tyrosine and its incorporation into proteins - PMC [pmc.ncbi.nlm.nih.gov]

The Enduring Guardian: A Technical Guide to the Stability of the Cbz Group Under Diverse Reaction Conditions

Abstract

The benzyloxycarbonyl (Cbz or Z) group, a foundational amine protecting group in organic synthesis, owes its continued relevance to a unique and predictable stability profile.[1][2] Introduced by Bergmann and Zervas in 1932, the Cbz group was instrumental in the advent of controlled peptide synthesis.[1][2] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the Cbz group's stability under a wide array of reaction conditions. We will delve into the mechanistic underpinnings of its reactivity, provide field-proven experimental protocols for its strategic cleavage, and offer a comparative analysis of its stability relative to other common amine protecting groups.

Introduction: The Strategic Role of the Cbz Group

The primary function of the Cbz group is to temporarily convert a nucleophilic amine into a significantly less reactive carbamate, thereby preventing undesired side reactions during subsequent synthetic transformations.[1] Its enduring utility in complex, multi-step syntheses, particularly in the pharmaceutical industry, can be attributed to several key features:

-

Robust Stability: Cbz-protected amines exhibit remarkable stability across a broad spectrum of conditions, including basic and mildly acidic environments.[1][3]

-

Enhanced Crystallinity: The introduction of the Cbz group frequently improves the crystallinity of synthetic intermediates, which can simplify their purification by recrystallization.[1][4]

-

Orthogonal Deprotection Potential: A defining characteristic of the Cbz group is its unique lability to catalytic hydrogenolysis.[1][5] This cleavage pathway is orthogonal to the acid-labile tert-butyloxycarbonyl (Boc) group and the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, a critical feature for strategic deprotection in complex syntheses.[1][6][7]

Stability and Lability Profile: A Condition-by-Condition Analysis

The strategic deployment of the Cbz group hinges on a thorough understanding of its stability and lability under various reaction conditions. This section provides a detailed analysis of its behavior in the presence of acids, bases, and reductive and oxidative reagents.

Acidic Conditions: A Tale of Two Scenarios

While generally stable to mild acidic conditions, the Cbz group can be cleaved by strong acids.[3][8] This dual nature allows for its use in the presence of some acid-labile groups, but also provides a metal-free deprotection strategy when needed.

Stability: The Cbz group is stable to the milder acidic conditions often used for the removal of Boc groups, such as trifluoroacetic acid (TFA) in dichloromethane (DCM).[6][7] This orthogonality is a cornerstone of modern peptide synthesis.

Lability: Strong acids, most notably hydrogen bromide (HBr) in acetic acid (HOAc), can effectively cleave the Cbz group.[4][9] The reaction proceeds via protonation of the carbamate oxygen, followed by nucleophilic attack of the bromide ion on the benzylic carbon in an SN2-type mechanism, leading to the release of the free amine, carbon dioxide, and benzyl bromide.[8]

Comparative Stability of Amine Protecting Groups Under Acidic Conditions

| Protecting Group | Reagents & Conditions | Stability/Lability | Orthogonality Notes |

| Cbz | 50% TFA in DCM | Generally Stable | Orthogonal to Boc removal conditions.[6] |

| Cbz | 33% HBr in Acetic Acid | Labile | Not orthogonal to other acid-labile groups.[6][10] |

| Boc | 50% TFA in DCM | Labile | Standard deprotection condition.[5] |

| Fmoc | 50% TFA in DCM | Stable | Orthogonal to acid-mediated deprotection.[5] |

Basic Conditions: A Bastion of Stability

The Cbz group is renowned for its exceptional stability under basic conditions.[2][3] This robustness allows for its use in reactions involving strong bases, and it is orthogonal to the base-labile Fmoc group.

Stability: Cbz-protected amines are stable to a wide range of basic conditions, from aqueous sodium bicarbonate used during its installation (Schotten-Baumann conditions) to stronger bases like sodium hydroxide and the conditions used for Fmoc deprotection (e.g., 20-50% piperidine in DMF).[1][5]

Lability: While generally stable, some specific instances of base-mediated Cbz cleavage have been reported, particularly in the context of N,N'-bis-Cbz-protected compounds or with specific substrates under high concentrations of sodium hydroxide.[4]

Catalytic Hydrogenolysis: The Premier Cleavage Pathway

The most common and mildest method for the removal of the Cbz group is catalytic hydrogenolysis.[1][9] This highly efficient and clean reaction proceeds under neutral pH and is compatible with a vast array of functional groups.[9]

Mechanism: The reaction involves the use of a palladium catalyst, typically palladium on carbon (Pd/C), under an atmosphere of hydrogen gas (H₂).[9][10] The catalyst facilitates the reductive cleavage of the benzylic C-O bond, which initially forms the unprotected amine and an unstable carbamic acid intermediate.[9] This intermediate spontaneously decarboxylates to release carbon dioxide and toluene as benign byproducts.[9][11]

Visualization of Cbz Deprotection by Hydrogenolysis

Caption: General workflow for Cbz deprotection via catalytic hydrogenolysis.

Transfer Hydrogenolysis: A safer and often more convenient alternative to using flammable hydrogen gas is transfer hydrogenolysis.[9][12] This method utilizes a hydrogen donor, such as ammonium formate, cyclohexadiene, or triethylsilane, in the presence of a palladium catalyst.[9][13]

Common Catalysts for Cbz Hydrogenolysis

| Catalyst | Support | Typical Loading | Common Solvents | Notes |

| Palladium on Carbon (Pd/C) | Activated Carbon | 5-10% | MeOH, EtOH, EtOAc, THF | The most versatile and widely used catalyst.[9] |

| Pearlman's Catalyst (Pd(OH)₂/C) | Activated Carbon | 10-20% | Alcohols, EtOAc | More active than Pd/C; useful for sterically hindered substrates.[9] |

| Palladium on Alumina (Pd/Al₂O₃) | Alumina | 5-10% | Alcohols, EtOAc | May offer different selectivity but generally has a lower surface area than Pd/C.[9] |

Other Reductive and Oxidative Conditions

The Cbz group is generally stable to a variety of other reductive and oxidative conditions, further highlighting its utility in complex synthetic routes.

Stability towards other Reductions: Cbz-protected amines are typically stable to reagents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) under standard conditions.

Stability towards Oxidations: The Cbz group is resistant to many common oxidizing agents, such as those based on chromium and manganese.

Lability to Radical Cleavage: Interestingly, tributylstannyl radicals have been shown to selectively cleave the N-Cbz group from amides and nitrogen-containing heteroaromatic rings, while leaving N-Cbz derivatives of basic amines intact.[14]

Experimental Protocols

This section provides detailed, step-by-step methodologies for the most common Cbz deprotection techniques.

Protocol 1: Catalytic Hydrogenation using Pd/C and H₂ Gas

This is the most widely employed method for Cbz deprotection due to its mildness and efficiency.[11]

Materials:

-

Cbz-protected amine

-

10% Palladium on Carbon (Pd/C)

-

Solvent (Methanol, Ethanol, or Ethyl Acetate)

-

Hydrogen gas (H₂) balloon or hydrogenation apparatus

-

Inert gas (Nitrogen or Argon)

-

Celite® or a suitable membrane filter

Procedure:

-

Dissolution: Dissolve the Cbz-protected amine in a suitable solvent (e.g., methanol) in a round-bottom flask.[15]

-

Catalyst Addition: Carefully add 10% Pd/C (typically 5-10 mol% of palladium relative to the substrate).[15]

-

Inerting: Evacuate the flask and backfill with an inert gas like nitrogen or argon. Repeat this process three times.

-

Hydrogenation: Evacuate the flask and backfill with hydrogen gas. Repeat this process three times. Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature.[15]

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with the reaction solvent.

-

Isolation: Concentrate the filtrate under reduced pressure to obtain the crude deprotected amine.[10]

Protocol 2: Acid-Mediated Cleavage with HBr in Acetic Acid

This protocol is a robust, metal-free alternative, particularly useful for substrates that are sensitive to catalytic hydrogenation.[10][15]

Materials:

-

Cbz-protected amine

-

33% Hydrogen bromide in acetic acid (HBr/AcOH)

-

Glacial acetic acid (if necessary)

-

Anhydrous diethyl ether

Procedure:

-

Dissolution: Dissolve the Cbz-protected amine in a minimal amount of glacial acetic acid if it is not already a solution.

-

Reagent Addition: At 0 °C, add a solution of 33% HBr in acetic acid (typically 2-5 equivalents).[15]

-

Reaction: Allow the reaction to warm to room temperature and stir for the required time, monitoring by TLC.[15]

-

Precipitation: Upon completion, precipitate the product by adding a large volume of cold, anhydrous diethyl ether.[15]

-

Isolation: Collect the precipitated amine salt by filtration, wash with diethyl ether, and dry under vacuum.[15]

Protocol 3: Lewis Acid-Mediated Cleavage

A milder acidic deprotection can be achieved using a Lewis acid, such as aluminum chloride, in a fluorinated solvent.[15][16] This method offers good functional group tolerance.[16][17]

Materials:

-

Cbz-protected amine

-

Aluminum chloride (AlCl₃)

-

1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)

Procedure:

-

Dissolution: Dissolve the Cbz-protected amine in HFIP.[15]

-

Reagent Addition: Add aluminum chloride (1.5-3 equivalents) portion-wise at room temperature.[15]

-

Reaction: Stir the reaction mixture at room temperature until completion, as monitored by TLC.[15]

-

Quenching: Carefully quench the reaction by adding water.[15]

-

Extraction: Extract the product with a suitable organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[15]

Visualization of the Cbz Deprotection Workflow

Caption: A logical workflow for selecting and executing a Cbz deprotection strategy.

Orthogonality and Strategic Applications

The Cbz group's distinct stability profile makes it a cornerstone of orthogonal protection strategies in multi-step synthesis.[6][7] Its stability to the basic conditions used for Fmoc removal and the mild acidic conditions for Boc cleavage allows for the sequential deprotection of different amine functionalities within the same molecule.[5][7]

This orthogonality is particularly valuable in:

-

Solid-Phase Peptide Synthesis (SPPS): While Fmoc and Boc chemistries dominate SPPS, the Cbz group is still employed for the protection of side chains of certain amino acids, such as lysine, where its unique cleavage conditions are advantageous.

-

Solution-Phase Peptide Synthesis: The Cbz group remains a workhorse in solution-phase synthesis, where its crystallinity-enhancing properties and robust nature are highly valued.[2]

-

Synthesis of Complex Molecules: In the synthesis of natural products and pharmaceuticals, the Cbz group's predictable stability allows for its strategic placement and removal in the presence of a wide array of other functional groups.[1]

Conclusion

The benzyloxycarbonyl group, one of the pioneering protecting groups in organic synthesis, continues to be an indispensable tool for chemists. Its well-defined stability profile, characterized by robustness to basic and mildly acidic conditions and lability to catalytic hydrogenolysis and strong acids, provides a high degree of predictability and versatility. A thorough understanding of the nuances of its stability under different reaction conditions, as detailed in this guide, is essential for its effective and strategic implementation in the synthesis of complex molecules, from peptides to pharmacologically active compounds.

References

- Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism – - Total Synthesis. (2024, January 4).

- The Enduring Guardian: A Technical Guide to the Benzyloxycarbonyl (Cbz) Protecting Group in Synthesis - Benchchem. (2025).

- Cbz Definition - Organic Chemistry Key Term - Fiveable. (2025, August 15).

- Technical Support Center: Catalyst Selection for Cbz Group Hydrogenolysis - Benchchem. (2025).

- CBZ-Amino Acids - BOC Sciences. (n.d.).

- Protocol for the Deprotection of the Benzyl Carbamate (Cbz) Group - Benchchem. (2025).

- Facile Deprotection of O -Cbz-Protected Nucleosides by Hydrogenolysis: An Alternative to O -Benzyl Ether-Protected Nucleosides | Request PDF - ResearchGate. (n.d.).

- A Researcher's Guide to Orthogonal Deprotection of Cbz-(Ala)4 Peptides - Benchchem. (2025).

- Facile N-Cbz cleavage by stoichiometric sulfonic acid in HFIP - American Chemical Society. (2022, March 22).

- Amino protecting group—benzyloxycarbonyl (Cbz) - Suzhou Highfine Biotech. (2025, July 31).

- Cbz-Protected Amino Groups. (2019, October 2).

- A Comparative Guide to Cbz, Boc, and Fmoc Protecting Groups for N-benzylglycine - Benchchem. (2025).

- Application Notes and Protocols: Cleavage of the Cbz Group from N-Benzyl-N-Cbz-glycine - Benchchem. (2025).

- A Comparative Guide to the Stability of Amine Protecting Groups: Fmoc vs. Boc, Cbz, and Troc - Benchchem. (2025).

- Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP - Organic Chemistry Portal. (2025, June 30).

- Rapid and Practical Transfer Hydrogenation for Cleavage of N‑Cbz Protected Amines Using a Supported Palladium Catalyst Under Microwave Irradiation - PubMed. (2025, December 17).

- Chemoselective Radical Cleavage of Cbz-Protected Nitrogen Compounds - American Chemical Society. (2002, December 19).

- Application Notes and Protocols for Catalytic Hydrogenation in Cbz Group Removal - Benchchem. (2025, December).

- Protec'ng Groups. (n.d.).

- Cbz-Protected Amino Groups - Organic Chemistry Portal. (n.d.).

- Conventional and Microwave Assisted Hydrogenolysis Using Zinc and Ammonium Formate - [www.rhodium.ws] - The Vespiary. (n.d.).

- Technical Support Center: Cbz Removal in PROTAC Synthesis - Benchchem. (2025).

- The Enduring Guardian: A Technical Guide to the Cbz Protecting Group in Peptide Synthesis - Benchchem. (2025).

- Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC02976A. (2020, June 2).

- How to improve the efficiency of Cbz group removal - Benchchem. (n.d.).

- Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP | The Journal of Organic Chemistry - ACS Publications. (2024, April 4).

- US20160024143A1 - Deprotection method - Google Patents. (n.d.).

- Amine Protection and Deprotection - Master Organic Chemistry. (n.d.).

- An orthogonal approach for the precise synthesis of phenylpropanoid sucrose esters - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D2NJ00881E. (2022, April 25).

- Fmoc-, Cbz-, and Boc-amino acids. The 'R' group was varied in this study - ResearchGate. (n.d.).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. fiveable.me [fiveable.me]

- 4. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. total-synthesis.com [total-synthesis.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Rapid and Practical Transfer Hydrogenation for Cleavage of N‑Cbz Protected Amines Using a Supported Palladium Catalyst Under Microwave Irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. glaserr.missouri.edu [glaserr.missouri.edu]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP [organic-chemistry.org]

- 17. organic-chemistry.org [organic-chemistry.org]

A Technical Guide to Cbz-Pentafluoro-D-Phenylalanine for Advanced Peptide Synthesis and Drug Discovery

This guide provides an in-depth technical overview of N-α-carbobenzyloxy-pentafluoro-D-phenylalanine (Cbz-Pentafluoro-D-Phenylalanine), a critical building block for researchers, medicinal chemists, and professionals in drug development. We will explore its unique chemical properties, identify commercial sources, and provide detailed protocols for its application, particularly in solid-phase peptide synthesis (SPPS).

Introduction: The Strategic Advantage of Fluorinated Amino Acids

The incorporation of fluorinated amino acids into peptides and proteins has emerged as a powerful strategy in medicinal chemistry and materials science. The introduction of fluorine, the most electronegative element, can profoundly modulate the physicochemical and biological properties of a molecule.[1] Specifically, pentafluorination of the phenylalanine side chain offers several distinct advantages:

-

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering the phenyl ring resistant to enzymatic degradation, thereby increasing the in vivo half-life of peptide-based therapeutics.

-